BenchChemオンラインストアへようこそ!

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan

Nitrosamine impurity risk assessment Genotoxic impurity control Forced thermal degradation

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan (CAS 66356-53-4, molecular formula C10H18N2OS, molecular weight 214.33 g/mol) is a heterocyclic organic compound belonging to the ranitidine impurity family. It is officially designated as Ranitidine EP Impurity B and USP Ranitidine Related Compound A (as the hemifumarate salt).

Molecular Formula C10H18N2OS
Molecular Weight 214.33 g/mol
CAS No. 66356-53-4
Cat. No. B020411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan
CAS66356-53-4
Synonyms5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine;  _x000B_2-[[5-(Dimethylaminomethyl)-2-furanyl]methylthio]ethylamine; 
Molecular FormulaC10H18N2OS
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCN
InChIInChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3
InChIKeyJFGCGQJHMUYGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan (CAS 66356-53-4) Procurement Guide: Identity and Regulatory Context


2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan (CAS 66356-53-4, molecular formula C10H18N2OS, molecular weight 214.33 g/mol) is a heterocyclic organic compound belonging to the ranitidine impurity family. It is officially designated as Ranitidine EP Impurity B [1] and USP Ranitidine Related Compound A (as the hemifumarate salt) [2]. The compound features a furan ring substituted with aminoethylthiomethyl and dimethylaminomethyl groups and is primarily used as a pharmaceutical reference standard for quality control, analytical method development, and regulatory submission related to ranitidine drug substance and finished product .

Why Ranitidine Impurity B (66356-53-4) Cannot Be Interchanged with Other Ranitidine-Related Compounds


Ranitidine impurity reference standards, including Impurity B, exhibit distinct physicochemical properties, chromatographic behaviors, and critically, differential N-nitrosodimethylamine (NDMA) formation potential that preclude generic substitution. A forced thermal degradation study by Yokoo et al. (2021) demonstrated that while impurities A, C, D, E, H, and I generate NDMA under stress conditions, Impurity B does not produce detectable NDMA [1]. This differential NDMA risk profile mandates impurity-specific analytical resolution. Furthermore, the compound's HPLC relative retention time (RRT 1.96) is substantially higher than all other common ranitidine impurities, requiring dedicated chromatographic system suitability verification that cannot be fulfilled by any other impurity standard [2]. The quantitative evidence below confirms that selection of the correct impurity reference standard is not a procurement formality but a regulatory compliance and analytical reliability necessity.

Quantitative Differentiation Evidence for Ranitidine Impurity B (66356-53-4) Against Closest Analogs


NDMA Non-Formation: Ranitidine Impurity B Does Not Generate the Genotoxic Carcinogen NDMA Under Forced Degradation

Yokoo et al. (2021) systematically investigated NDMA formation from ranitidine hydrochloride and its 11 inherent impurities (A through K) under forced thermal degradation at 50 °C and 110 °C for 1 h. Impurities A, C, D, E, H, and I all produced quantifiable NDMA. In contrast, Impurity B was absent from the NDMA-producing impurity list, a finding consistent with its lack of the N,N-dialkyl-2-nitroethene-1,1-diamine moiety required for the intramolecular NDMA-generating reaction. The generation ratios (%) at 110 °C were: Impurity A (1.36%), Impurity C (0.91%), Impurity E (>1.46%), Impurity H (0.02%), and Impurity I (0.62%), while Impurity B produced no detectable NDMA [1]. This finding was corroborated by the USP and EP pharmacopoeias, which classify Impurity B (Ranitidine Related Compound A) as a process impurity structurally incapable of the degradation pathway that generates NDMA [2].

Nitrosamine impurity risk assessment Genotoxic impurity control Forced thermal degradation

Highest HPLC Relative Retention Time Among Common Ranitidine Impurities Enables Unique Chromatographic System Suitability

In a validated stability-indicating HPLC method using an ACE C18 column (100 × 4.6 mm, 3 μm) with phosphate buffer (pH 6.5)/acetonitrile gradient, UV detection at 230 nm, Impurity B exhibited a retention time (RT) of 27.357 min and a relative retention time (RRT) of 1.96 against ranitidine (RT 13.75 min, RRT 1.00). This is the highest RRT among all seven impurities tested: Impurity F (RRT 0.10), Impurity E (RRT 0.18), Impurity D (RRT 0.23), Impurity A (RRT 0.32), Impurity C (RRT 0.42), and Impurity G (RRT 0.84) [1]. The USP chromatographic purity test also assigns Ranitidine Related Compound A (Impurity B) an RRT of approximately 0.57–0.60 under official USP conditions, clearly separating it from co-eluting impurity pairs such as Impurity D/Impurity E (resolution ≥1.71) [2].

HPLC method validation Relative retention time System suitability

Lower HPLC Limit of Quantification Compared to Impurity A Enhances Trace-Level Detection Sensitivity

The validated stability-indicating HPLC method determined the limit of quantification (LOQ) for Impurity B as 0.05 μg/mL at a signal-to-noise ratio of 10:1, with a limit of detection (LOD) of 0.01 μg/mL at S/N 3:1. Comparative LOQ values were: Impurity A (0.08 μg/mL), Impurity C (0.03 μg/mL), Impurity D (0.04 μg/mL), Impurity E (0.04 μg/mL), Impurity F (0.04 μg/mL), and Impurity G (0.08 μg/mL) [1]. The calibration curve for Impurity B showed a correlation coefficient of 0.999, with method precision (%RSD) of 0.4% and intermediate precision (%RSD) of 0.4%, confirming robust quantification at the LOQ level [1].

LOQ LOD Trace impurity quantification HPLC method sensitivity

Pharmacopoeial Acceptance Limit of ≤0.2% for Impurity B is Among the Tightest Controls for Ranitidine Impurities

Ranitidine Hydrochloride specifications published by multiple reference standard manufacturers and aligned with EP/BP requirements set individual impurity acceptance limits. For Impurity B, the limit is ≤0.2%, which is stricter than the ≤0.5% limit applied to Impurity A, but identical to limits for Impurities C through H (all ≤0.2%). This places Impurity B among the more tightly controlled ranitidine-related substances, reflecting its status as a process impurity requiring rigorous monitoring [1]. Commercial reference standards for Impurity B are routinely supplied with certified HPLC purity of ≥95% (up to 99%) , ensuring suitability for quantification at these low acceptance thresholds.

Pharmacopoeial specification Impurity limit Quality control release

Predicted pKa of 8.93 Dictates Distinct Ionization and Solubility Behavior Versus Lower pKa Ranitidine Impurities

The predicted pKa of Impurity B is 8.93 ± 0.10 . This value is significantly higher than that of ranitidine hydrochloride (pKa ≈ 8.2) [1] and reflects the primary amine moiety on the aminoethylthio sidechain. The compound's physical properties include a boiling point of 292.9 ± 40.0 °C (at 760 mmHg) or 106 °C/0.1 mmHg (lit.), density of 1.094 ± 0.06 g/cm³ (predicted), and a physical state described as a clear light yellow to yellow oil [2]. Solubility data indicate it is soluble in chloroform and ethyl acetate . Notably, Yokoo et al. confirmed Impurity B exists as an oily liquid at ambient temperature [3], distinguishing it from crystalline impurities like Impurity D, G, H, and K.

pKa prediction Ionization state Extraction and purification

Differential Forced Degradation Profile: Impurity B Shows Minimal Increase Under Stress Conditions Unlike Impurities E and G

Under forced degradation conditions applied to ranitidine drug product, Impurity B levels remained low and stable across all stress conditions. Quantitative data from the stability-indicating HPLC study show: under acid hydrolysis (0.1N HCl, 60 °C, 30 min), Impurity B increased to 0.01% (vs. Impurity E 4.78% and Impurity D 4.64%); under base hydrolysis (0.1N NaOH), Impurity B was 0.02% (vs. Impurity G 10.85%); under oxidative stress (0.1% H₂O₂), Impurity B was 0.03% (vs. Impurity C 6.65%); under UV light, Impurity B was 0.04%; and under dry heat (60 °C, 12 h), Impurity B was 0.04% [1]. This consistent low-level response confirms Impurity B is not a major degradation product under ICH stress conditions, making it a reliable process impurity marker rather than a degradation indicator.

Forced degradation Stability-indicating method Impurity profiling

Recommended Procurement and Application Scenarios for Ranitidine Impurity B (CAS 66356-53-4)


Nitrosamine Risk-Free Reference Standard for Ranitidine QC Release Testing

Given the documented absence of NDMA formation from Impurity B under forced thermal degradation conditions [1], this compound is the preferred reference standard for ranitidine active pharmaceutical ingredient (API) and finished product QC release testing where background NDMA from the reference material itself would confound nitrosamine limit tests. Analytical laboratories conducting USP ⟨1469⟩ or EP 2.5.42 nitrosamine assays should select Impurity B over Impurity A or C standards to avoid false-positive NDMA signals originating from the reference standard matrix.

Late-Eluting System Suitability Marker for HPLC Method Verification

With an RRT of 1.96—the highest among all common ranitidine impurities—Impurity B serves as a uniquely resolving system suitability marker for confirming column selectivity toward hydrophobic late-eluting analytes [1]. Quality control laboratories implementing USP or EP ranitidine monograph methods should use Impurity B to verify that the chromatographic system can adequately resolve all impurity peaks within the specified run time, as substitution with an earlier-eluting impurity (e.g., Impurity F at RRT 0.10) would fail this suitability criterion.

Process Impurity Marker for Distinguishing Manufacturing Quality from Degradation Events

Impurity B's minimal increase under all ICH stress conditions (acid, base, oxidative, thermal, photolytic) [1] establishes it as a stable process impurity marker. Pharmaceutical manufacturers can use Impurity B reference standard to set process-related specification limits independent of degradation product thresholds. When a batch shows elevated Impurity B, the root cause can be confidently attributed to upstream synthesis conditions rather than storage or handling degradation, enabling targeted corrective actions in the manufacturing process.

Method Validation Standard for Trace-Level Impurity Quantification at the 0.05 μg/mL LOQ

The well-characterized LOQ of 0.05 μg/mL (S/N = 10:1) with method precision of 0.4% RSD [1] makes Impurity B an appropriate standard for validating HPLC methods intended to quantify impurities at the 0.05% level relative to ranitidine. Analytical method development groups preparing ANDA or DMF submissions should incorporate Impurity B into method validation protocols to demonstrate adequate sensitivity for the ≤0.2% pharmacopoeial acceptance limit [2].

Quote Request

Request a Quote for 2-((2-Aminoethylthio)methyl)-5-((N,N-dimethylamino)methyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.